Hispanolone

Description

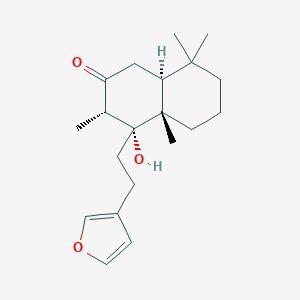

Structure

3D Structure

Properties

CAS No. |

18676-07-8 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(3S,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1,3,5,6,7,8a-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C20H30O3/c1-14-16(21)12-17-18(2,3)8-5-9-19(17,4)20(14,22)10-6-15-7-11-23-13-15/h7,11,13-14,17,22H,5-6,8-10,12H2,1-4H3/t14-,17+,19+,20-/m1/s1 |

InChI Key |

UVKYPKNCQJIGKV-PEFDPPPMSA-N |

SMILES |

CC1C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C |

Isomeric SMILES |

C[C@@H]1C(=O)C[C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C |

Canonical SMILES |

CC1C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C |

Other CAS No. |

18676-07-8 |

Synonyms |

hispanolone |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources of Hispanolone

This compound has been identified and isolated from a range of plants across several genera. sci-hub.se The primary sources are concentrated within the Ballota, Galeopsis, and Leonurus genera of the mint family, Lamiaceae. sci-hub.senih.govnih.gov

The compound derives its name from Ballota hispanica (also known as Ballota hirsuta), from which it was first isolated. clockss.orgwikipedia.org This species, native to the Mediterranean region, remains a principal source of the diterpene. sci-hub.seclockss.org Subsequent phytochemical investigations have revealed the presence of this compound in numerous other species within the Ballota genus. researchgate.net These include, but are not limited to, Ballota africana, Ballota inaequidens, and Ballota andreuzziana. researchgate.netresearchgate.nettandfonline.com In Ballota africana, for instance, this compound has been isolated from the aerial parts of the plant. sci-hub.seresearchgate.net

Table 1: Selected Ballota Species Containing this compound

| Genus | Species | Common Name/Region | Family |

| Ballota | B. hispanica (syn. B. hirsuta) | Spanish Horehound | Lamiaceae |

| Ballota | B. africana | African Horehound | Lamiaceae |

| Ballota | B. inaequidens | - | Lamiaceae |

| Ballota | B. andreuzziana | - | Lamiaceae |

| Ballota | B. aucheri | - | Lamiaceae |

Beyond the Ballota genus, this compound has been consistently isolated from plants in the Galeopsis and Leonurus genera, which also belong to the Lamiaceae family. sci-hub.se Galeopsis angustifolia is a notable source, where this compound is found alongside other related diterpenoids like galeopsin. researchgate.netresearchgate.net

The genus Leonurus, commonly known as motherwort, is another significant source. sci-hub.se this compound has been identified in species such as Leonurus heterophyllus and Leonurus japonicus. nih.govresearchgate.netresearchgate.net Its presence in these genera highlights a wider distribution within the Lamiaceae family than initially understood. sci-hub.se Furthermore, the compound has been reported in Leonotis leonurus, extending its known natural occurrence. sci-hub.sewikipedia.org

Isolation Techniques and Strategies for this compound

The process of isolating this compound from plant matter involves a combination of extraction and purification steps, ranging from traditional solvent-based methods to more advanced chromatographic techniques.

Traditional isolation of this compound typically begins with the air-drying of the plant's aerial parts (leaves and stems). journals.co.za The dried and powdered material is then subjected to extraction using organic solvents. journals.co.za Acetone (B3395972) is a commonly used solvent for the initial extraction from the plant matrix. journals.co.za Other solvents, such as methanol (B129727) and chloroform, have also been employed in phytochemical studies of these plants. journals.co.za

Following the initial extraction, the crude extract is concentrated. The purification process often involves crystallization. For example, this compound can be crystallized from a solvent mixture like petroleum ether-ethyl acetate (B1210297) to yield a pure, crystalline product. clockss.org Open-column chromatography is another fundamental technique used to separate this compound from other compounds in the crude extract. journals.co.za

Modern isolation strategies employ more sophisticated and efficient separation techniques to purify this compound. journals.co.za High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC) are instrumental in achieving high-purity separation of diterpenoids from complex plant extracts. tandfonline.comjournals.co.za

A more specialized technique involves the use of solid-phase extraction (SPE) with a poly(styrene-divinylbenzene) (PSDVB) resin. researchgate.netmdpi.com This method fractionates the crude organic extract based on polarity, allowing for a more targeted and efficient separation of compounds like this compound. mdpi.com This approach, originally developed for marine natural products, has been successfully applied to plant extracts. researchgate.netmdpi.com These advanced chromatographic methods, often guided by bioassays, are crucial for isolating pure compounds for structural elucidation and further research. journals.co.za

Table 2: Comparison of Isolation Methodologies for this compound

| Technique Type | Method | Description | Key Features |

| Conventional | Solvent Extraction (e.g., Soxhlet) | Continuous extraction of dried, powdered plant material using solvents like acetone or methanol. journals.co.zajournals.co.za | Widely used, suitable for large quantities; can be time-consuming and may degrade heat-sensitive compounds. journals.co.za |

| Conventional | Open-Column Chromatography | Separation of the crude extract on a stationary phase (e.g., silica (B1680970) gel) using a solvent gradient. journals.co.za | Fundamental for initial purification; lower resolution compared to HPLC. |

| Conventional | Crystallization | Purification of the compound from a supersaturated solution, yielding a solid crystalline form. clockss.org | Effective final purification step for compounds that crystallize well. |

| Advanced | High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a packed column and high-pressure solvent delivery. journals.co.za | High purity, speed, and sensitivity; suitable for analytical and preparative scales. |

| Advanced | Solid-Phase Extraction (SPE) with PSDVB Resin | Fractionation of extracts by passing them through a specialized polymer resin, separating compounds by polarity. researchgate.netmdpi.com | Convenient and repeatable method for pre-fractionation of complex extracts. researchgate.netmdpi.com |

Chemical Synthesis and Derivatization of Hispanolone

Total Synthesis Approaches to Hispanolone

As of this writing, a completed total synthesis of this compound has not been reported in peer-reviewed literature. The molecule's intricate architecture, featuring a trans-fused decalin core and multiple stereocenters, presents a formidable challenge for synthetic chemists. nih.gov However, the extensive work on other labdane-related diterpenoids provides a foundation for devising potential synthetic strategies. acs.orgcjnmcpu.com

A hypothetical retrosynthetic analysis of this compound reveals several key strategic disconnections. The primary disconnection would likely sever the C9-C11 bond, separating the bicyclic decalin core from the furan-containing side chain. This approach simplifies the target into two more manageable fragments.

The furan (B31954) fragment could be synthesized from commercially available furan precursors. The main challenge lies in the stereocontrolled synthesis of the decalin core. A plausible strategy for the decalin system would involve an intramolecular Diels-Alder reaction or a Robinson annulation to construct the fused six-membered rings. Further disconnection of the decalin core would lead to simpler, acyclic precursors that allow for the sequential and stereoselective installation of the required functional groups and stereocenters, including the two adjacent quaternary centers, which represent a significant synthetic hurdle.

While no established route to this compound exists, methodologies developed for the synthesis of other complex diterpenes are highly relevant. nih.gov The construction of the trans-fused bicyclo[4.4.0]decane (decalin) ring system is a central feature in the synthesis of many terpenoids. Techniques such as catalytic hydrogenation of a bicyclic olefin precursor or stereoselective cyclization reactions are commonly employed to establish this core structure.

Furthermore, the synthesis of other labdane (B1241275) diterpenes, such as galanals A and B from (+)-sclareolide, highlights key transformations that could be applicable. nih.gov These include Wittig reactions for side-chain elongation and titanocene-mediated radical cyclizations, which could be adapted for constructing portions of the this compound framework. nih.gov Synthetic biology approaches, engineering microbes to produce diterpene skeletons like terpentetriene and ent-kaurene, also represent an innovative, albeit different, strategy for accessing these complex scaffolds. beilstein-journals.orgnih.gov

The total synthesis of this compound presents several distinct challenges that would require innovative solutions:

Stereochemical Control: The molecule contains multiple stereocenters. Achieving the correct relative and absolute stereochemistry, particularly at the ring junctions and the substituted carbons, is a primary obstacle.

Quaternary Centers: The presence of adjacent quaternary stereocenters is a well-known challenge in organic synthesis due to steric hindrance.

Furan Ring Stability: The furan moiety can be sensitive to certain reaction conditions, particularly strong acids or oxidizing agents, which could complicate the later stages of a synthetic sequence.

Overcoming these challenges would likely involve the application of modern synthetic methods, such as asymmetric catalysis for stereocontrol, and the development of robust strategies for the construction of sterically congested centers.

Hemisynthesis of this compound Derivatives

Given the availability of this compound from natural sources like Ballota hispanica, significant research has focused on its semisynthetic modification to generate novel derivatives with potentially enhanced biological activities. researchgate.net

This compound serves as a versatile starting material for various chemical transformations. Researchers have synthesized novel Michael adducts from this natural diterpene. For instance, treatment of this compound can yield compounds such as 9α-cyano-15,16-epoxy-7β-hydroxylabda-13(16),14-dien-6-one and 9α-cyano-15,16-epoxy-7-hydroxylabda-7,13(16),14-trien-6-one. researchgate.net These transformations demonstrate that the core structure of this compound can be functionalized to introduce new chemical entities. researchgate.net This approach is common for many abundant natural products, where the existing complex scaffold is chemically tailored to explore structure-activity relationships. researchgate.net

Electrochemical methods offer a mild and efficient way to modify the furan ring of this compound. The controlled current electrochemical oxidation of this compound in methanol (B129727) with ammonium bromide as the electrolyte has been shown to produce spiro-tetracyclic compounds in high yields (>95%). This reaction proceeds via an intramolecular addition of the C-9 hydroxyl group onto the C-16 position of the furan ring, with the concurrent addition of a methoxy group at the C-15 position.

Following the initial electrochemical oxidation, a slow, acid-catalyzed secondary reaction can occur, leading to the formation of the α-butenolide derivative, iso-Leopersin G. This electrochemical approach is advantageous as it is clean, high-yielding, and avoids the use of harsh chemical oxidants. rsc.org Other oxidative transformations, such as those promoted by manganese(III) acetate (B1210297), have also been reported. researchgate.net

Table 1: Selected Semisynthetic Derivatives of this compound

| Precursor | Reagents/Conditions | Product(s) | Yield |

|---|---|---|---|

| This compound | Electrochemical Oxidation: (+)Pt-Ni(-)/NH₄Br/MeOH | Spiro-tetracyclic compounds | >95% |

| This compound | Electrochemical Oxidation followed by acid-catalyzed rearrangement | iso-Leopersin G | - |

| This compound | Michael Addition | 9α-cyano-15,16-epoxy-7β-hydroxylabda-13(16),14-dien-6-one | - |

Synthesis of this compound Analogues and Novel Structures

The generation of this compound analogues and novel chemical structures is a key area of research aimed at exploring and expanding the therapeutic potential of this natural product. By systematically modifying the this compound scaffold, chemists can investigate structure-activity relationships (SAR), optimize biological activity, and improve pharmacokinetic properties. This endeavor relies on strategic design principles and versatile synthetic methodologies.

Design Principles for New Chemical Entities

The design of new chemical entities derived from this compound is guided by several core principles of medicinal chemistry. These strategies aim to create novel molecules with enhanced potency, selectivity, and drug-like characteristics.

A primary approach involves the gradual simplification of the complex natural product structure into smaller, more synthetically accessible scaffolds. This can involve the creation of virtual fragments of the this compound core to identify key pharmacophores responsible for its biological activity. Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the binding affinity of designed analogues to their biological targets and to correlate structural features with activity.

Another key design principle is "scaffold hopping," where the core structure of this compound is replaced with a different, often more synthetically tractable, scaffold that maintains a similar three-dimensional arrangement of key functional groups. This can lead to the discovery of novel chemotypes with similar or improved biological profiles.

Furthermore, the concept of "privileged scaffolds" is often utilized. These are molecular frameworks that are known to bind to multiple biological targets. By modifying the this compound structure to incorporate privileged scaffold features, it is possible to generate analogues with a broader range of biological activities. The introduction of diverse substituents at various positions on the this compound ring system is a common strategy to probe the SAR and optimize interactions with a biological target. The choice of substituents is guided by the desire to modulate factors such as steric bulk, electronics, and hydrogen bonding capacity.

Finally, conformational analysis plays a crucial role in the design of this compound analogues. Understanding the low-energy conformations of the parent molecule can inform the design of new structures that are pre-organized to adopt the bioactive conformation, potentially leading to enhanced potency.

Synthetic Pathways for Structural Diversification

The structural diversification of the this compound scaffold is often achieved through a strategy known as diversity-oriented synthesis (DOS). This approach aims to generate a wide range of structurally distinct molecules from a common starting material. A key starting material for the synthesis of this compound and its analogues is (+)-sclareolide, a readily available natural product.

One versatile methodology for creating hispanane-like derivatives, the core structure of this compound, involves the intramolecular Friedel-Crafts acylation of 12-desoxylabdanoic-like acids to construct the characteristic cycloheptane ring of the hispanane skeleton. nih.gov The power of this approach lies in the ability to introduce diversity early in the synthetic sequence. The requisite acid precursors can be obtained from alcohol intermediates, which in turn are generated by the addition of various lithium or magnesium reagents to either an amide or an aldehyde derived from sclareolide. nih.gov This allows for the introduction of a wide variety of substituents on what will become the side chain of the hispanane framework.

The general synthetic scheme can be summarized as follows:

Modification of (+)-sclareolide to produce key intermediates such as an amide or an aldehyde.

Addition of a diverse range of organometallic reagents (lithium or Grignard reagents) to these intermediates to generate a library of alcohol precursors.

Oxidation of the alcohols to the corresponding 12-desoxylabdanoic-like acids.

Intramolecular Friedel-Crafts acylation to close the seven-membered ring and form the hispanane scaffold.

This strategy allows for the systematic variation of the side chain, leading to a diverse collection of this compound analogues. The versatility of this pathway facilitates the exploration of the chemical space around the this compound core, which is essential for identifying analogues with improved biological properties. nih.gov

Below is a table summarizing the key intermediates and reaction types involved in the diversity-oriented synthesis of hispanane-like structures from (+)-sclareolide.

| Starting Material | Key Intermediate | Key Reaction Step | Outcome |

| (+)-Sclareolide | Amide or Aldehyde | Addition of Organometallic Reagents | Generation of a diverse library of alcohol precursors |

| Alcohol Precursors | 12-desoxylabdanoic-like acids | Oxidation | Formation of precursors for cyclization |

| 12-desoxylabdanoic-like acids | Hispanane Scaffold | Intramolecular Friedel-Crafts Acylation | Construction of the core cycloheptane ring |

This synthetic approach provides a robust platform for the generation of a multitude of this compound analogues, enabling a thorough investigation of their structure-activity relationships.

Biosynthetic Pathways and Precursors of Labdane Diterpenes

Elucidation of General Labdane (B1241275) Diterpene Biosynthesis

Labdane-related diterpenoids (LRDs) are a significant group of plant-derived terpenoids characterized by a bicyclic core structure or more complex skeletons derived from it, such as abietane (B96969) and pimarane. researchgate.net Their biosynthesis originates from the universal C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netresearchgate.net The formation of the characteristic labdane skeleton is initiated by the cyclization of GGPP, a reaction catalyzed by a class of enzymes known as diterpene synthases (diTPSs). researchgate.net

In angiosperms, this process typically involves the sequential action of two distinct monofunctional diTPSs. researchgate.net First, a class II diTPS, specifically a copalyl diphosphate synthase (CPS), catalyzes the protonation-dependent cyclization of the linear GGPP into a bicyclic intermediate, copalyl diphosphate (CPP). researchgate.netresearchgate.net This intermediate can exist in different stereochemical forms. nih.gov Subsequently, a class I diTPS facilitates the ionization of the diphosphate group from CPP, often followed by additional cyclization and rearrangement reactions to generate the vast diversity of diterpene skeletons. researchgate.netresearchgate.net For instance, the production of miltiradiene, a precursor to many labdane-type diterpenoids, is catalyzed by a class I diterpene cyclase. researchgate.net

Proposed Biosynthetic Routes to Hispanolone and Related Furanolabdanes

While the specific biosynthetic pathway to this compound has not been fully elucidated, its furanolabdane structure strongly suggests a route that follows the general principles of labdane diterpene biosynthesis, with additional enzymatic steps for the formation of the furan (B31954) ring.

Mevalonic Acid (MVA) Pathway Contribution

The biosynthesis of all terpenoids, including labdane diterpenes, begins with the formation of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). portlandpress.com In plants, two distinct pathways supply these precursors: the mevalonic acid (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. jmb.or.kroup.com While the MEP pathway is often the primary source of GGPP for diterpene biosynthesis in plastids, studies on the biosynthesis of the furanic labdane diterpene marrubiin (B191795) in Marrubium vulgare have provided evidence for a non-mevalonate pathway contribution. nih.govnih.gov This suggests that the biosynthesis of some labdane diterpenes may not strictly follow the established compartmentalization, and there could be crosstalk between the MVA and MEP pathways. Terpenoids are generally derived from the MVA pathway. psu.edu

Key Enzymatic Transformations and Intermediates

The proposed biosynthesis of this compound likely begins with the formation of a labdane diterpene skeleton from GGPP, as described in the general pathway. The formation of the characteristic furan ring is a key subsequent step. It is hypothesized that this occurs through a series of oxidative modifications of a labdane precursor. These transformations are often catalyzed by cytochrome P450 monooxygenases (CYPs), which are known to be crucial in the functionalization of diterpene scaffolds. researchgate.netresearchgate.net For example, in the biosynthesis of other labdane-related diterpenoids, CYPs are responsible for hydroxylation and other oxidative reactions that lead to the final bioactive compounds. researchgate.net The exact intermediates and the specific P450 enzymes involved in the furan ring formation of this compound are yet to be definitively identified.

Genetic and Molecular Studies Related to Biosynthesis

Advances in genomics and transcriptomics have significantly accelerated the discovery of genes involved in the biosynthesis of labdane diterpenes. frontiersin.org In several plant species, including those from the Lamiaceae family (to which the genus Ballota, a source of this compound, belongs), biosynthetic gene clusters (BGCs) for labdane-related diterpenoids have been identified. iastate.edunih.gov These clusters often contain genes encoding the necessary diTPSs and CYPs for the production of specific diterpenoids.

For instance, studies in rice (Oryza sativa) have revealed two BGCs on different chromosomes responsible for the production of various labdane-related diterpenoid phytoalexins. nih.govnih.gov Similarly, research on fungi has identified biosynthetic gene clusters for labdane-related diterpenoids, often in plant-associated species, suggesting a role for these compounds in plant-fungal interactions. acs.org While specific genetic studies on this compound biosynthesis are limited, the investigation of related compounds in other Lamiaceae species provides a roadmap for identifying the candidate genes in Ballota species. The identification and functional characterization of these genes will be crucial for fully elucidating the biosynthetic pathway of this compound and for enabling its potential biotechnological production.

Mechanistic Investigations of Biological Activities Pre Clinical Focus

Anti-inflammatory Mechanisms of Hispanolone Derivatives

The anti-inflammatory capacity of this compound and its derivatives is attributed to their ability to interfere with several critical inflammatory pathways. These compounds have demonstrated efficacy in modulating the expression of inflammatory mediators, controlling the activation of specific protein complexes involved in inflammation, and influencing the behavior of key immune cells.

A primary mechanism for the anti-inflammatory action of this compound derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.compsu.edu NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the degradation of the inhibitory IκBα protein, allowing NF-κB to translocate to the nucleus and initiate gene transcription. psu.edu

This compound derivatives, including dehydroisothis compound (DIH), have been shown to prevent this nuclear translocation. mdpi.comresearchgate.net This inhibition appears to be mediated, at least in part, by targeting the IKK complex, a key kinase responsible for IκBα degradation. psu.edu By blocking NF-κB activation, these compounds effectively suppress the transcription of its downstream target genes. mdpi.com

Notably, this leads to a significant reduction in the protein expression of inducible nitric oxide synthase (NOS-2) and cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net These enzymes are responsible for producing nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. The downregulation of NOS-2 and COX-2, along with inflammatory cytokines like TNF-α, IL-6, and IL-12, at the transcriptional level underscores the potent anti-inflammatory effects mediated by NF-κB inhibition. researchgate.net

Table 1: Effect of this compound Derivatives on NF-κB Pathway and Inflammatory Mediators

Beyond the classical NF-κB pathway, this compound derivatives also exert anti-inflammatory effects by modulating the activation of the NLRP3 inflammasome. researchgate.netnih.gov The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the highly pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. ull.esnih.gov Its activation is a two-step process involving a "priming" signal (often from NF-κB activation) and a second signal from various stimuli like ATP or nigericin. ull.esnih.gov

Studies have shown that certain dehydrothis compound derivatives can significantly inhibit the secretion of IL-1β. researchgate.netnih.gov For instance, derivatives labeled as compounds 15 and 18 were identified as potent inhibitors of IL-1β release with IC50 values of 13.8 μM and 18.7 μM, respectively. researchgate.netnih.gov Further analysis revealed that these compounds are selective inhibitors of the NLRP3 inflammasome, as they reduce the expression of mature caspase-1, the enzyme directly responsible for cleaving pro-IL-1β into its active form. nih.govull.es Dehydroisothis compound (DIH) was also found to inhibit NLRP3 activation triggered by multiple stimuli, indicating broad inhibitory effects. nih.gov This inhibition of the inflammasome pathway represents another key facet of the anti-inflammatory profile of this compound derivatives. researchgate.net

Macrophages are highly plastic immune cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. researchgate.netnih.gov While M1 macrophages are crucial for fighting pathogens, M2 macrophages are involved in tissue repair but can also contribute to pathologies like tumor progression. researchgate.net The ability to control macrophage polarization is therefore a promising therapeutic strategy.

The this compound derivative 8,9-dehydrothis compound-15,16-lactol (DHHL) has been identified as a novel regulator of macrophage polarization. researchgate.net Research shows that DHHL significantly inhibits the activation of M2 macrophages stimulated by IL-4 or IL-13. researchgate.net The mechanism involves the suppression of the JAK/STAT signaling pathway, a critical route for M2 polarization. Specifically, DHHL was found to suppress the phosphorylation of JAK-1 and STAT-6, key components of this pathway. researchgate.net In an in vivo model, DHHL also prevented the recruitment of M2-like macrophages, confirming its role as a modulator of macrophage polarization. researchgate.netresearchgate.net

Antitumoral Mechanisms of this compound Derivatives in in vitro and Animal Models

This compound derivatives have demonstrated significant antitumoral effects in various cancer cell lines and animal models. nih.govresearchgate.net Their primary mechanism of action involves the induction of programmed cell death, or apoptosis, through the coordinated activation of specific cellular pathways and the regulation of key proteins that control cell survival and death.

A central feature of the antitumoral activity of this compound derivatives is their ability to induce apoptosis in cancer cells without affecting non-tumor cells. nih.govresearchgate.net This process is initiated through the activation of the extrinsic, or death receptor, pathway. nih.gov These compounds have been shown to activate caspase-8, the initiator caspase associated with this pathway. nih.govresearchgate.net

Activation of caspase-8 by this compound derivatives triggers a downstream cascade. nih.gov One crucial event is the cleavage of the protein Bid into its truncated form, tBid. nih.govfrontiersin.org tBid then links the extrinsic pathway to the intrinsic, or mitochondrial, pathway of apoptosis. frontiersin.org This leads to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. nih.gov The release of cytochrome c facilitates the activation of caspase-9, which in turn activates the executioner caspase, caspase-3, leading to the dismantling of the cell. nih.gov The dependence on this cascade is confirmed by experiments where inhibiting caspase-8 abrogates the subsequent mitochondrial events and cell death. nih.gov

The commitment to apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bid). frontiersin.org The balance between these opposing factions determines the cell's fate. This compound derivatives modulate the levels and activity of these proteins to favor apoptosis. frontiersin.org

Studies on derivatives like α-Hispanolol have shown that they downregulate the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL in cancer cells. frontiersin.org Concurrently, they activate pro-apoptotic proteins. As mentioned, they trigger the cleavage of Bid, an activator BH3-only protein, which promotes the mitochondrial apoptosis pathway. nih.govfrontiersin.org Furthermore, they have been observed to activate the pro-apoptotic effector protein Bax. frontiersin.org By shifting the balance—decreasing anti-apoptotic proteins while activating pro-apoptotic ones—this compound derivatives effectively lower the threshold for apoptosis induction in tumor cells. frontiersin.org

Table 2: Role of this compound Derivatives in Apoptosis Regulation

Inhibition of Cell Proliferation, Migration, and Invasion

This compound and its derivatives have demonstrated significant potential in oncology by inhibiting key processes in cancer progression, namely cell proliferation, migration, and invasion. nih.gov A derivative of this compound, α-hispanolol (α-H), has been a particular focus of research. Studies on human glioblastoma cell lines, U87 and U373, revealed that α-H significantly inhibits cell growth in a manner dependent on both concentration and time. nih.govresearchgate.net This inhibitory effect on proliferation was further substantiated by clonogenic assays, where α-H was shown to suppress colony formation in U87 cells. researchgate.net

The anti-migratory and anti-invasive properties of this compound derivatives are critical to their anti-cancer potential. In vitro wound healing and transwell invasion assays have shown that α-H effectively curtails the migration and invasion of U87 glioblastoma cells. nih.gov This is a crucial finding, as the invasive nature of tumors like glioblastoma is a primary reason for their high recurrence rates and poor prognosis. nih.gov The ability of this compound compounds to reduce cell motility and tissue penetration suggests a mechanism that could potentially limit metastasis. nih.gov

These effects are not limited to glioblastoma. This compound derivatives have also shown cytotoxic and anti-proliferative activities against a range of other cancer cell lines, including melanoma, leukemia, hepatocellular carcinoma, breast, and ovarian cancers. nih.gov The consistent observation of reduced cell viability and proliferation across different cancer types underscores the broad-spectrum anti-tumoral potential of the this compound scaffold. nih.govresearchgate.net

Table 1: Effects of α-Hispanolol on Glioblastoma Cells

| Cell Line | Effect | Assay | Key Finding | Reference |

|---|---|---|---|---|

| U87 and U373 | Inhibition of cell viability | MTT Assay | Concentration- and time-dependent reduction in cell viability. | nih.govresearchgate.net |

| U87 | Inhibition of colony formation | Clonogenic Assay | Suppression of the ability of single cells to grow into a colony. | researchgate.net |

| U87 | Inhibition of cell migration | Wound Healing Assay | Reduced ability of cells to migrate into a scratched area. | nih.gov |

| U87 | Inhibition of cell invasion | Transwell Invasion Assay | Decreased capacity of cells to invade through a Matrigel matrix. | nih.gov |

Molecular Targets in Glioblastoma and Other Cancer Models (e.g., MMP-2/9, p38MAPK)

The anti-proliferative and anti-invasive actions of this compound derivatives are underpinned by their interaction with specific molecular targets. In glioblastoma models, a key mechanism involves the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.govsci-hub.se These enzymes are crucial for the degradation of the extracellular matrix, a process that facilitates tumor invasion and metastasis. nih.gov Treatment with α-hispanolol has been shown to reduce both the enzymatic activity and the protein expression levels of MMP-2 and MMP-9 in U87 glioblastoma cells. nih.gov Concurrently, α-hispanolol increases the expression of the tissue inhibitor of metalloproteinase-1 (TIMP-1), a natural inhibitor of MMPs, further contributing to the suppression of invasion. nih.gov

The regulation of MMPs by this compound derivatives appears to be mediated, at least in part, through the p38 mitogen-activated protein kinase (p38MAPK) signaling pathway. nih.govsci-hub.se The p38MAPK pathway is involved in cellular responses to stress and can regulate the expression of MMPs. nih.gov Studies have indicated that α-hispanolol treatment leads to the attenuation of the p38MAPK pathway, which in turn suppresses the expression of MMP-2 and MMP-9. nih.govsci-hub.se Xenograft models of glioblastoma have confirmed that α-hispanolol treatment results in a significant inhibition of tumor growth, which is associated with impaired p38MAPK signaling and reduced MMP-9 expression in vivo. nih.gov

Beyond the MMP/p38MAPK axis, this compound derivatives also induce apoptosis (programmed cell death) in cancer cells. This is achieved by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. nih.govresearchgate.net α-Hispanolol treatment has been observed to increase the activation of caspases-3, -8, and -9. nih.gov It also modulates the balance of pro- and anti-apoptotic proteins, leading to a decrease in Bcl-2 and Bcl-xL and an increase in Bax levels. nih.gov Furthermore, this compound derivatives can inhibit the nuclear factor-kappaB (NF-κB) pathway, a key regulator of inflammation and cell survival, which may enhance the therapeutic efficacy of other treatments. jst.go.jp

Table 2: Molecular Targets of this compound Derivatives in Cancer Cells

| Target | Effect of this compound Derivative | Downstream Consequence | Cancer Model | Reference |

|---|---|---|---|---|

| MMP-2/MMP-9 | Downregulation of expression and activity | Inhibition of cell invasion and migration | Glioblastoma | nih.govsci-hub.se |

| TIMP-1 | Upregulation of expression | Inhibition of MMP activity | Glioblastoma | nih.gov |

| p38MAPK | Attenuation/Inhibition of signaling | Downregulation of MMP-2/9 expression | Glioblastoma | nih.govsci-hub.se |

| Caspase-8, -9, -3 | Activation | Induction of apoptosis | Glioblastoma | nih.govresearchgate.net |

| Bcl-2, Bcl-xL | Downregulation of protein levels | Promotion of apoptosis | Glioblastoma | nih.gov |

| Bax | Upregulation of protein levels | Promotion of apoptosis | Glioblastoma | nih.gov |

| NF-κB | Inhibition of nuclear translocation | Suppression of inflammatory responses and potentiation of apoptosis | Various | jst.go.jp |

Cardioprotective Mechanisms of this compound Derivatives

Inhibition of Reactive Oxygen Species-mediated Signaling Pathways

Certain derivatives of this compound have demonstrated significant cardioprotective effects, particularly against doxorubicin-induced cardiotoxicity. A key mechanism underlying this protection is the inhibition of signaling pathways mediated by reactive oxygen species (ROS). ucm.es Doxorubicin, a potent anticancer drug, is known to generate excessive ROS in cardiomyocytes, leading to oxidative stress and cell death. ucm.es

Studies using H9c2 cardiomyocytes have shown that specific labdane (B1241275) conjugates derived from this compound's structural relative, labdanodiol, can significantly mitigate the cardiotoxic effects of doxorubicin. ucm.es These compounds were found to substantially reduce the generation of intracellular ROS induced by doxorubicin. ucm.es By quenching these harmful oxygen species, the derivatives protect the heart cells from oxidative damage, which is a primary driver of doxorubicin-induced cardiomyopathy. ucm.es This antioxidant effect is a cornerstone of their cardioprotective action, leading to improved cardiomyocyte survival. ucm.esresearchgate.net

Modulation of Mitogen-Activated Protein Kinases (MAPK) and Akt Pathways

The cardioprotection afforded by this compound-related labdane diterpenes also involves the modulation of critical cell survival and stress-related signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways. ucm.esresearchgate.net The overproduction of ROS in doxorubicin-treated cardiomyocytes activates stress-responsive MAPK signaling pathways, such as the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which contribute to apoptotic cell death. ucm.esresearchgate.net

Cardioprotective labdane conjugates have been shown to suppress the activation of both ERK and JNK that is induced by doxorubicin. ucm.esresearchgate.net This inhibition of stress-activated kinases is a direct consequence of the reduction in ROS levels. ucm.es In addition to suppressing pro-death signaling, these compounds also promote cell survival by activating the Akt pathway. researchgate.net The activation of Akt is known to mediate autophagy, a cellular recycling process that can protect cells under stress. ucm.esresearchgate.net Therefore, the dual action of inhibiting ROS-mediated MAPK pathways and activating the pro-survival Akt pathway provides a robust mechanism for protecting cardiomyocytes from chemotherapy-induced damage. ucm.esresearchgate.net Labdane diterpenes have also been shown to protect cardiomyocytes against injury from anoxia/reperfusion, with the activation of AKT being a key part of this mechanism. sci-hub.seufmg.br

Other Biological Activities and Mechanistic Insights

Antifungal Activity Mechanisms (in planta)

This compound, a secondary metabolite found in plants of the Ballota genus, is believed to play a role in the plant's natural defense system against pathogenic microbes. sci-hub.sewalshmedicalmedia.com Secondary metabolites, including various terpenes, are often produced by plants to deter herbivores and inhibit the growth of bacteria and fungi. walshmedicalmedia.com

This compound and its related labdane diterpenoid, ballonigrine, have demonstrated notable antifungal activity. researchgate.net Specifically, they have shown good inhibitory action against the opportunistic human pathogenic yeasts Candida albicans and Candida krusei. sci-hub.seresearchgate.net While the precise molecular mechanism of this antifungal action in planta is not fully elucidated, it is understood that such compounds contribute to a plant's chemical shield. walshmedicalmedia.com The mechanism of antifungal action for plant-derived secondary metabolites can be diverse, often involving the disruption of fungal cell membrane integrity, inhibition of essential enzymes, or interference with fungal growth and development processes. nih.gov The presence of compounds like this compound in plant extracts provides a basis for their use in traditional medicine and as a starting point for developing new antifungal agents. sci-hub.sewalshmedicalmedia.com

Platelet Activating Factor (PAF) Receptor Antagonism

This compound and its derivatives have been investigated for their potential to act as antagonists at the Platelet-Activating Factor (PAF) receptor, a G protein-coupled receptor involved in a wide array of inflammatory processes. tocris.comnih.gov Preclinical research has identified a related novel and specific PAF antagonist, prethis compound (B1679075), from the Chinese medicinal herb Leonurus heterophyllus. nih.gov The identification was made using an in vitro radioligand binding assay for the PAF receptor. nih.gov

The interaction of prethis compound with the PAF receptor has been characterized in detail. Studies using rabbit platelet membranes showed that prethis compound inhibits the binding of [3H]-PAF, and this inhibitory potency is increased in the presence of sodium ions. nih.gov Furthermore, prethis compound and several of its derivatives demonstrated an ability to inhibit PAF-induced platelet aggregation, with potencies that closely matched their ability to inhibit [3H]-PAF binding. nih.gov This suggests a direct antagonism at the receptor level is responsible for the observed anti-platelet activity.

Structure-activity relationship studies have indicated that the integrity of the tetrahydrofuran (B95107) ring is a critical feature of prethis compound for its interaction with the PAF receptor. nih.gov Modifications to the this compound structure, such as hydrogenating the dihydrofuran ring and replacing the keto group with a hydroxyl group, have led to the creation of more stable and more active PAF receptor antagonists, such as the compound designated LC5507. nih.gov

| Compound | Assay | Target | Effect | Source |

|---|---|---|---|---|

| Prethis compound | [3H]-PAF Binding Assay | PAF Receptor (Rabbit Platelet Membrane) | Inhibits binding of [3H]-PAF | nih.gov |

| Prethis compound | Platelet Aggregation Assay | Rabbit Platelets | Inhibits PAF-induced aggregation | nih.gov |

Estrogen Sulfotransferase Inhibition

Estrogen sulfotransferase (E-ST or SULT1E1) is a crucial enzyme that regulates the biological activity of estrogens by converting them into inactive sulfated forms. nih.govnih.gov Inhibition of this enzyme can lead to increased local bioavailability of active estrogens. nih.gov Research into the inhibitory activity of this compound and related compounds against human liver cytosol estrogen sulfotransferase has yielded specific findings.

In a study screening diterpenoids from Leonurus sibiricus L., this compound itself was found to be inactive as an inhibitor of E-ST. sci-hub.seresearchgate.net However, a closely related derivative, dehydrothis compound, exhibited modest inhibitory activity against the enzyme. sci-hub.se Dehydrothis compound demonstrated an IC₅₀ value of 19.8 μM. sci-hub.se This was approximately 3.8-fold less potent than the positive control used in the study. sci-hub.se

Among a series of diterpenoids isolated and tested, several other compounds also showed inhibitory activity against E-ST, with one compound demonstrating the strongest activity with an IC₅₀ value of 7.9 μM, which was comparable to the positive control, meclofenamic acid (IC₅₀ 5.4 μM). researchgate.net These findings suggest that while this compound is not an E-ST inhibitor, specific structural modifications, such as the introduction of a double bond in the case of dehydrothis compound, can confer this biological activity. sci-hub.se

| Compound | Activity against E-ST | IC₅₀ Value | Source |

|---|---|---|---|

| This compound | Inactive | N/A | sci-hub.se |

| Dehydrothis compound | Active | 19.8 μM | sci-hub.se |

| Meclofenamic Acid (Positive Control) | Active | 5.4 μM | researchgate.net |

Broad-spectrum Antimicrobial Potential

This compound and its derivatives have been evaluated for their antimicrobial properties against a range of bacteria and fungi, demonstrating a notable spectrum of activity, particularly against fungal pathogens. nih.govfrontiersin.orgtandfonline.com

Studies on diterpenoids isolated from Ballota species have shown that this compound exhibits activity against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. acgpubs.org However, in other investigations focusing on compounds from Ballota inaequidens, this compound and related diterpenoids were found to have no significant inhibitory activity against bacteria. tandfonline.com

In contrast, the antifungal activity of this compound is more consistently reported. Good activity has been observed against the yeasts Candida albicans and Candida krusei. sci-hub.setandfonline.com This suggests a greater potential for this compound as an antifungal agent rather than an antibacterial one. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, and while specific MIC values for this compound are reported in some studies, others describe the activity qualitatively. For instance, in a macro-broth dilution method, this compound was tested against a panel of microbes, showing notable effects on the Candida species tested. tandfonline.com

| Organism | Type | Activity Reported | Source |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Active | acgpubs.org |

| Bacillus subtilis | Gram-positive Bacteria | Active | acgpubs.org |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Active | acgpubs.org |

| Escherichia coli | Gram-negative Bacteria | Active | acgpubs.org |

| Candida albicans | Fungus (Yeast) | Good Activity | sci-hub.setandfonline.com |

| Candida krusei | Fungus (Yeast) | Good Activity | sci-hub.setandfonline.com |

Structure Activity Relationship Sar Studies of Hispanolone Derivatives

Identification of Key Pharmacophores and Structural Motifs

SAR studies on hispanolone derivatives have identified several structural components that are critical for their anti-inflammatory activity. The core structure is the labdane (B1241275) diterpene skeleton, which provides the necessary three-dimensional arrangement for interaction with biological targets. researchgate.netnih.gov Key pharmacophoric features and structural motifs identified in active derivatives include:

The α,β-Unsaturated Carbonyl System: The introduction of a double bond in conjugation with the ketone in the decalin ring system, as seen in dehydrothis compound derivatives, creates a Michael acceptor. This electrophilic center is believed to be a key feature for covalent interaction with target proteins, such as the NLRP3 inflammasome. nih.govnih.gov

The Furan (B31954) Ring: The furan moiety, a characteristic feature of this compound, is important for its activity. Modifications to this ring, such as its replacement with a tetrahydrofuran (B95107) ring, have been shown to influence the compound's inhibitory effects on interleukin-1β (IL-1β) release. ull.es

Correlating Structural Modifications with Biological Potency and Selectivity

Systematic structural modifications of the this compound scaffold have allowed researchers to draw clear correlations between chemical structure and biological potency, particularly concerning the inhibition of NLRP3 inflammasome activation. A study involving a series of synthesized dehydrothis compound derivatives provided significant insights into these relationships by evaluating their ability to inhibit IL-1β secretion in macrophages. nih.govull.es

Key findings from these studies include:

Oxime Derivatives: The conversion of the ketone group into an oxime ether and subsequent substitution with various alkyl and aryl groups showed that lipophilicity plays a role in activity. For example, the derivative with the highest calculated lipophilicity (logP of 9.39) demonstrated the most significant reduction in IL-1β release among the oxime series. ull.es

Dimeric Compounds: The synthesis of dimeric derivatives connected by different linkers revealed the critical nature of the linker. A dimer connected by a terephthaloyl linker showed potent activity, whereas dimers with other linkers were inactive, highlighting the importance of the spatial orientation and chemical nature of the connecting moiety. ull.es

Furan Ring Modification: Altering the furan ring to a tetrahydrofuran ring was found to decrease the inhibitory activity on IL-1β release, indicating that the aromaticity or specific electronic properties of the furan ring are beneficial for the compound's function. ull.es

The inhibitory activities of several key dehydrothis compound derivatives against IL-1β secretion are summarized in the table below.

| Compound | Modification | IC₅₀ (µM) for IL-1β Inhibition | Reference |

|---|---|---|---|

| Derivative 15 | Oxime derivative with high lipophilicity | 18.7 | nih.govull.es |

| Derivative 18 | Dimer with a terephthaloyl linker | 13.8 | nih.govull.es |

These results underscore that specific modifications at various positions of the this compound scaffold can fine-tune the biological potency and selectivity of these derivatives as NLRP3 inflammasome inhibitors. nih.gov

Computational Approaches to SAR Analysis

Computational studies, particularly molecular docking, have provided valuable atomic-level insights into how this compound derivatives interact with their biological targets. These approaches help to rationalize the observed SAR data and guide the design of more potent inhibitors. nih.gov

A molecular docking study on dehydroisothis compound (DIH), an active derivative, revealed its binding mode within the NLRP3 protein. The study showed that DIH favorably occupies the ATP-binding pocket of NLRP3. A key interaction identified was the potential for a covalent bond to form between the electrophilic carbon of the α,β-unsaturated ketone system in DIH and the Cys415 residue within the NLRP3 protein. nih.gov This suggests that DIH may exert its inhibitory effect by directly and covalently targeting the NLRP3 protein. nih.gov

The docking scores for DIH were in the range of -3.51 to -5.24 kcal/mol. While the reference inhibitor MCC950 showed a more favorable docking score of -8.50 kcal/mol, the computational analysis for DIH provided a plausible mechanism of action that supports its observed biological activity as a dual inhibitor of both NF-κB and NLRP3 inflammasome activation. nih.gov

Design of Optimized this compound Derivatives for Enhanced Activity

The insights gained from SAR and computational studies have paved the way for the rational design of optimized this compound derivatives with enhanced anti-inflammatory activity. The goal is to develop compounds with improved potency, selectivity, and drug-like properties. nih.govnih.gov

Key strategies for the design of optimized derivatives include:

Exploiting Covalent Inhibition: The identification of the α,β-unsaturated ketone as a key pharmacophore that can form a covalent bond with its target offers a clear strategy for designing potent and selective inhibitors. Future designs can focus on fine-tuning the reactivity of this Michael acceptor to maximize interaction with the target cysteine residue while minimizing off-target effects. nih.gov

Optimizing Lipophilicity: As demonstrated with the oxime series, lipophilicity is an important factor influencing activity. The design of new derivatives will involve a careful balance of lipophilic and hydrophilic groups to optimize cell permeability and target engagement. ull.es

Linker Modification in Dimers: For dimeric compounds, the structure of the linker is crucial. Future design efforts can explore a variety of linkers to optimize the distance and orientation between the two this compound units, potentially leading to compounds with significantly enhanced potency. ull.es

Systematic Scaffold Decoration: Further exploration of substituents on the decalin ring system and modifications of the furan ring could lead to the discovery of novel derivatives with improved activity profiles. The selective inhibition of the NLRP3 inflammasome by derivatives 15 and 18, without affecting other inflammatory pathways like nitric oxide production, demonstrates that high selectivity is an achievable goal in the design of new this compound-based anti-inflammatory agents. nih.govull.es

By integrating these design principles, researchers aim to develop next-generation this compound derivatives as promising therapeutic agents for treating a range of inflammation-related diseases. nih.gov

Analytical Methodologies for Hispanolone Research

Spectroscopic Techniques for Structure Confirmation and Quantification

Spectroscopic methods are indispensable for the definitive identification and structural analysis of hispanolone. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the molecular architecture of this furanoditerpenoid.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound. Both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to determine the precise connectivity and stereochemistry of the molecule.

Detailed analysis of the ¹H NMR spectrum reveals the chemical environment of each proton, while the coupling constants provide information about the dihedral angles between adjacent protons, aiding in the determination of the relative stereochemistry. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their hybridization state. Unambiguous assignments for this compound have been achieved through a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, which establish proton-proton and proton-carbon correlations over two to three bonds. nih.gov

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |

|---|---|---|---|

| 1 | 38.9 | 1.55, 1.65 | m |

| 2 | 35.5 | 2.45, 2.55 | m |

| 3 | 217.5 | - | - |

| 4 | 47.8 | - | - |

| 5 | 55.8 | 1.35 | dd (12.0, 2.5) |

| 6 | 21.8 | 1.45, 1.55 | m |

| 7 | 41.5 | 1.25, 1.35 | m |

| 8 | 73.5 | - | - |

| 9 | 61.2 | 1.75 | dd (11.0, 7.5) |

| 10 | 38.2 | - | - |

| 11 | 17.8 | 1.85, 1.95 | m |

| 12 | 28.5 | 2.50, 2.60 | m |

| 13 | 125.2 | - | - |

| 14 | 111.1 | 6.25 | br s |

| 15 | 142.8 | 7.20 | br s |

| 16 | 138.8 | 7.35 | br s |

| 17 | 33.5 | 0.85 | s |

| 18 | 21.8 | 0.90 | s |

| 19 | 27.8 | 1.00 | s |

| 20 | 15.8 | 0.95 | d (7.0) |

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. Under electron ionization (EI), the mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular weight of 318 g/mol .

The fragmentation pattern provides valuable structural clues. Prominent peaks in the mass spectrum of this compound are observed at m/z values of 318 (molecular ion), 194, 123, 109, 95, and 81. These fragments arise from characteristic cleavages of the diterpenoid skeleton and the furan (B31954) ring, aiding in its identification. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental formula (C₂₀H₃₀O₃) with high accuracy.

| m/z | Proposed Fragment |

|---|---|

| 318 | [M]⁺ (Molecular Ion) |

| 300 | [M - H₂O]⁺ |

| 285 | [M - H₂O - CH₃]⁺ |

| 194 | Fragment from cleavage of the side chain |

| 123 | Fragment containing the furan ring and part of the side chain |

| 109 | Fragment from the decalin ring system |

| 95 | Furanomethyl cation [C₅H₅O]⁺ |

| 81 | Further fragmentation of the furan moiety |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, broad band in the region of 3400-3500 cm⁻¹ is indicative of the hydroxyl (-OH) group. A sharp, strong absorption around 1710 cm⁻¹ corresponds to the stretching vibration of the carbonyl (C=O) group of the ketone. Absorptions in the region of 2850-3000 cm⁻¹ are due to C-H stretching of the alkane backbone. Additionally, characteristic peaks for the furan ring are observed, typically around 1505 and 875 cm⁻¹.

| Absorption Band (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3450 | O-H | Stretching |

| ~2930, ~2870 | C-H (sp³) | Stretching |

| ~1710 | C=O (Ketone) | Stretching |

| ~1505, ~875 | Furan ring | C=C Stretching and C-H Bending |

| ~1460, ~1380 | C-H (CH₂, CH₃) | Bending |

| ~1160 | C-O | Stretching |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are fundamental for the isolation of this compound from natural sources and for its analytical quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods in this compound research.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification and quantitative analysis of this compound. Due to its polarity, reversed-phase HPLC is a particularly effective method for its separation.

For analytical purposes, a C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent, such as acetonitrile or methanol (B129727), often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. Detection is commonly achieved using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths, or by mass spectrometry (LC-MS). For preparative HPLC, the same principles are applied on a larger scale to isolate pure this compound from complex mixtures.

| Parameter | Typical Conditions for Furanoditerpene Analysis |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) |

| Gradient | e.g., 60% B to 90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at ~220 nm or ESI-MS |

| Column Temperature | 25-30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility due to its hydroxyl group, it can be analyzed by GC-MS after a derivatization step.

Derivatization, typically silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is employed to convert the polar hydroxyl group into a more volatile trimethylsilyl (TMS) ether. This allows the compound to be vaporized and passed through the GC column for separation. The separated components are then detected by a mass spectrometer, which provides both quantitative data and mass spectra for identification. A validated GC-MS method for the analysis of related furanoditerpenes has been developed using a capillary column such as an HP-5, with a temperature program to ensure adequate separation. nih.gov

| Parameter | Typical Conditions for Furanoditerpene Analysis |

|---|---|

| Column | HP-5 capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 260 °C |

| Temperature Program | Initial temp. 100 °C, ramp to 270 °C at 4 °C/min, hold for 5 min |

| Derivatization | Silylation of the hydroxyl group (e.g., with BSTFA) |

| MS Detector | Electron Ionization (EI) at 70 eV |

Advanced Analytical Techniques in this compound Research

The structural elucidation and detailed chemical analysis of this compound, a complex labdane (B1241275) diterpene, rely on a suite of advanced analytical methodologies. These techniques are essential for unambiguously determining its molecular structure, stereochemistry, and for its quantification in natural extracts. The primary methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. mdpi.com It provides detailed information about the carbon-hydrogen framework.

1D NMR Spectroscopy: One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. nih.gov

2D NMR Spectroscopy: For complex molecules, two-dimensional NMR experiments are crucial for assembling the complete structure. Techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton correlations, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to determine direct and long-range correlations between protons and carbons, respectively. mdpi.comrsc.org These methods are indispensable for assigning the complex NMR signals and piecing together the intricate cyclic structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula (C₂₀H₃₀O₃ for this compound). nih.gov Furthermore, fragmentation patterns observed in MS/MS experiments can offer valuable clues about the molecule's substructures, aiding in its identification and structural confirmation.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov This technique involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.org By analyzing the diffraction pattern, researchers can produce a detailed three-dimensional model of the electron density within the crystal, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. wikipedia.orgnih.gov For a molecule with multiple chiral centers like this compound, X-ray crystallography provides an unambiguous determination of its absolute stereochemistry, which is critical for understanding its biological activity. nih.gov

Interactive Data Table: Analytical Techniques for this compound

| Analytical Technique | Information Obtained | Application to this compound Research |

| ¹H NMR Spectroscopy | Proton chemical shifts, coupling constants | Determines the proton environment and connectivity. |

| ¹³C NMR Spectroscopy | Carbon chemical shifts | Identifies the number and type of carbon atoms in the molecular skeleton. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Correlations between nuclei (¹H-¹H, ¹H-¹³C) | Assembles the complete molecular structure and assigns complex signals. mdpi.comrsc.org |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight | Confirms the elemental composition and molecular formula (C₂₀H₃₀O₃). nih.gov |

| X-ray Crystallography | 3D molecular structure, absolute configuration | Provides definitive proof of stereochemistry and spatial arrangement of atoms. wikipedia.orgnih.gov |

Future Directions and Research Gaps in Hispanolone Studies

Unexplored Biological Activities and Therapeutic Applications

While hispanolone has demonstrated notable anti-inflammatory and antimicrobial properties, its potential in other therapeutic areas is a burgeoning field of investigation. The structural similarity of this compound to other bioactive natural products suggests a wider range of pharmacological activities that are yet to be explored.

Anticancer and Chemosensitizing Potential: The anticancer activities of structurally related compounds, such as hispolon and its analogues, have been documented, showing significant antiproliferative effects against various cancer cell lines. nih.govnih.gov This suggests that this compound and its derivatives could also possess direct cytotoxic effects on tumor cells or act as chemosensitizing agents, enhancing the efficacy of existing anticancer drugs. nih.govnih.gov Future studies should focus on screening this compound and its synthetic analogues against a broad panel of cancer cell lines and in preclinical cancer models. Investigating its ability to overcome multidrug resistance in cancer cells is another promising avenue. nih.gov

Antiviral Activity: The quest for novel antiviral agents is a global health priority. Flavonoids and other natural products have shown potential as antiviral compounds. Given this precedent, a systematic evaluation of this compound and its derivatives against a range of viruses is warranted.

Neuroprotective Effects: Neurodegenerative diseases pose a significant challenge to healthcare systems worldwide. Flavonoids and terpenoids have been investigated for their neuroprotective properties, with some showing promise in preclinical studies. nih.govresearchgate.netnih.govmdpi.com Preliminary research on related compounds suggests that this compound could offer neuroprotective benefits, potentially through antioxidant and anti-inflammatory mechanisms in the central nervous system. Further research is needed to explore the potential of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

| Potential Therapeutic Application | Rationale |

| Anticancer | Structural similarity to other anticancer natural products like hispolon. nih.govnih.gov |

| Chemosensitization | Potential to enhance the efficacy of conventional chemotherapy and overcome drug resistance. nih.govnih.gov |

| Antiviral | Broad antiviral potential observed in other classes of natural products. |

| Neuroprotection | Known anti-inflammatory and antioxidant properties are relevant to neurodegenerative disease pathways. nih.govresearchgate.netnih.govmdpi.com |

Refinement of Synthetic Strategies for Analogue Development

The development of novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties is crucial for translating its therapeutic potential into clinical applications. This requires the refinement of existing synthetic strategies and the exploration of innovative chemical and biological synthesis methods.

Total Synthesis and Structural Modification: While the total synthesis of this compound has been achieved, there is a need for more efficient and scalable synthetic routes to facilitate the production of a diverse library of analogues. nih.gov Strategies focusing on the modification of the this compound core structure can lead to compounds with enhanced biological activity. mdpi.com For instance, modifications to the aromatic and β-diketone functional groups of the related compound hispolon have yielded analogues with increased anticancer potency. nih.govnih.gov

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. nih.govnih.govresearchgate.netyork.ac.ukscispace.com Exploring biocatalytic routes for the synthesis and modification of this compound could provide access to novel derivatives that are difficult to obtain through conventional chemistry. This could involve using isolated enzymes or whole-cell systems to perform specific stereoselective transformations.

Deeper Understanding of Biosynthetic Regulation

A comprehensive understanding of the biosynthetic pathway of this compound in its natural source, plants of the Ballota genus (Lamiaceae family), is essential for its sustainable production and for metabolic engineering efforts.

Identification of Biosynthetic Genes and Enzymes: The biosynthesis of labdane-related diterpenoids, such as this compound, involves a series of enzymatic reactions catalyzed by terpene synthases and cytochrome P450 enzymes. nih.govnih.govresearchgate.net Identifying and characterizing the specific genes and enzymes responsible for each step in the this compound biosynthetic pathway is a primary research goal. The discovery of biosynthetic gene clusters for other diterpenoids in the Lamiaceae family suggests that a similar genomic organization may exist for this compound. proquest.comnih.govresearchgate.net

Transcriptional Regulation: The production of secondary metabolites in plants is tightly regulated at the transcriptional level by various transcription factors (TFs), including those from the MYB, bHLH, and AP2/ERF families. nih.govnih.govmdpi.commdpi.com Elucidating the role of these TFs in controlling the expression of this compound biosynthetic genes will be crucial for developing strategies to enhance its production in its native plant or in heterologous systems.

| Research Area | Key Objectives |

| Gene and Enzyme Discovery | Isolate and functionally characterize the terpene synthases and P450s in the this compound pathway. nih.govresearchgate.net |

| Biosynthetic Gene Clusters | Investigate the genomic organization of this compound biosynthetic genes in Ballota species. proquest.comnih.gov |

| Transcriptional Control | Identify and characterize the transcription factors that regulate the expression of this compound biosynthetic genes. nih.govnih.govmdpi.com |

Development of Advanced in vitro and in vivo Animal Models for Mechanistic Studies

To fully understand the mechanisms of action of this compound and to evaluate the efficacy and safety of its analogues, the development and utilization of advanced preclinical models are indispensable.

Organoid Models: Patient-derived organoids are three-dimensional cell culture systems that closely mimic the complex structure and function of human organs. These models are increasingly being used in drug discovery and personalized medicine. Establishing organoid models of relevant tissues, such as tumors or neuronal tissue, would provide a powerful platform for high-throughput screening of this compound analogues and for detailed mechanistic studies of their effects in a more physiologically relevant context.

Zebrafish Models: The zebrafish has emerged as a valuable in vivo model for high-throughput screening of bioactive compounds due to its genetic tractability, rapid development, and optical transparency. nih.govnih.gov Zebrafish models of inflammation and other diseases can be employed for the rapid in vivo screening of this compound derivatives to assess their bioactivity and potential toxicity.

Integration of Omics Technologies for Comprehensive Analysis

A systems-level understanding of this compound's biological effects and its biosynthesis can be achieved through the integration of multiple "omics" technologies.

Multi-Omics Approaches: Combining genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the molecular landscape of this compound-producing plants and the cellular responses to this compound treatment. nih.govmdpi.com For instance, integrated transcriptomic and metabolomic analyses of Ballota hispanica under different conditions could reveal correlations between gene expression and metabolite accumulation, thereby identifying key regulatory genes in the this compound biosynthetic pathway. nih.gov

Systems Biology: By integrating multi-omics data with computational modeling, a systems biology approach can be used to construct predictive models of this compound's mechanism of action and its biosynthetic network. This will facilitate the rational design of metabolic engineering strategies to increase this compound production and guide the development of novel therapeutic interventions.

Q & A

Q. How can mixed-methods approaches resolve discrepancies in this compound’s ethnopharmacological uses and modern pharmacological data?

- Methodological Answer : Combine qualitative interviews with traditional healers (thematic analysis) and quantitative LC-MS phytochemical profiling to identify bioactive fractions. Triangulate data using joint displays to map traditional claims (e.g., anti-inflammatory) to lab-validated mechanisms .

Data Interpretation and Reporting

Q. How should researchers contextualize this compound’s efficacy in preclinical studies for translational relevance?

Q. What criteria distinguish high-quality this compound studies in peer review?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.